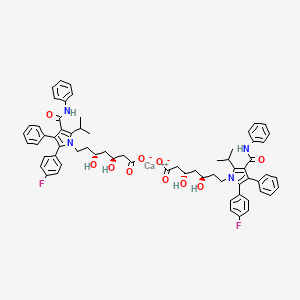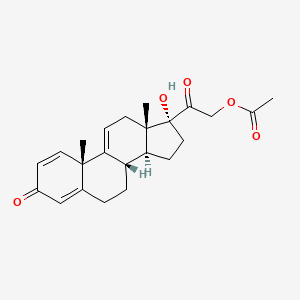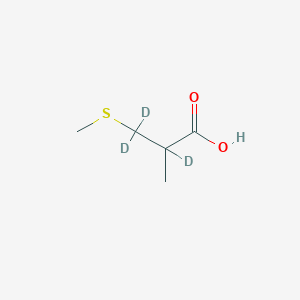![molecular formula C₁₆H₂₂O₆ B1141818 (1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol CAS No. 22529-61-9](/img/structure/B1141818.png)
(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including functional group transformations and chiral center formation. A related synthesis involves the preparation of compounds with dioxolane rings and their subsequent functionalization. For example, the synthesis of (4R, 5R) (5-hydroxymethyl-2,2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, involving crystallization in the monoclinic system, demonstrates the intricate steps required for creating complex molecules with multiple chiral centers and functional groups (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray crystallography is a common method used to elucidate the three-dimensional arrangement of atoms within a molecule. For instance, the crystal structure analysis of various organic compounds reveals the configuration of chiral centers and the orientation of functional groups, which directly influence the compound's chemical behavior and interactions (Masci, Nierlich, & Thuéry, 2002).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity with different reagents, its stability under various conditions, and its ability to form complexes with metals or other organic molecules. For example, the nucleophilic reaction of generated [ArTe − ] with organic halides to synthesize specific ligands demonstrates the compound's reactivity and potential for forming complexes (Batheja & Singh, 1997).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. Investigations into these properties provide insights into the material's suitability for various applications. Studies on compounds like 2,3,6,7-tetrahydroxy-9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene bis(1,4-dioxane) solvate highlight the role of hydrogen bonding in crystal formation and the impact of solvates on the physical properties of the compound (Masci, Nierlich, & Thuéry, 2002).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and redox potential, are fundamental for predicting how a compound will interact in chemical reactions. The reactivity of specific functional groups, the stability of the compound under various conditions, and its behavior in complex formation are critical aspects of chemical property analysis. The synthesis and reactivity of compounds like bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten, and the structural analysis of their complexes, illustrate the detailed investigation required to understand the chemical properties of complex molecules (Tang et al., 1999).
科学的研究の応用
Lignin Model Compound Acidolysis
A study explored the acidolysis mechanism of lignin model compounds, revealing insights into the degradation processes of lignin and its model compounds under acidic conditions. This research is crucial for understanding the chemical transformations of complex lignin structures into more valuable and simpler molecules, potentially including the breakdown or synthesis of compounds similar to the one (Yokoyama, 2015).
Novel Brominated Flame Retardants
Another study focused on the occurrence, environmental fate, and toxicity of novel brominated flame retardants. This research is significant for environmental chemistry and toxicology, providing insights into how such compounds, possibly related in structure or function to the compound , behave in different matrices, including indoor environments and consumer goods (Zuiderveen et al., 2020).
Furan Derivatives from Biomass
The conversion of plant biomass to furan derivatives for new polymers, functional materials, and fuels was reviewed, highlighting the potential of biomass as a feedstock for chemical industry and the role of furan derivatives, which could relate to the research and applications of complex organic molecules like the one mentioned (Chernyshev et al., 2017).
Downstream Processing of Bioproducts
Research on the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, reviews separation methods critical for the production of chemicals from fermentation processes. This could be related to the purification or synthesis processes of complex organic compounds (Xiu & Zeng, 2008).
Organic Synthesis Using Biomass-derived Chemicals
A review on the use of 5-hydroxymethylfurfural (5-HMF), a biomass-derived platform chemical, in organic synthesis, discussed its applications towards fine chemicals. This study highlights the versatility of biomass-derived chemicals in synthesizing complex molecules, potentially including the synthesis pathways of the compound (Fan et al., 2019).
特性
IUPAC Name |
(1R)-1-[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFIYJOTIJKSX-HHHGZCDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](OC2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53722505 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


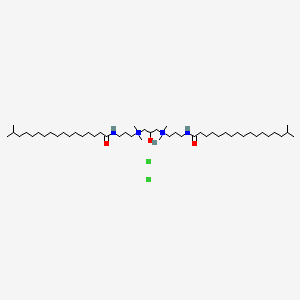
![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)
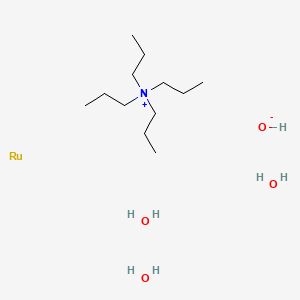
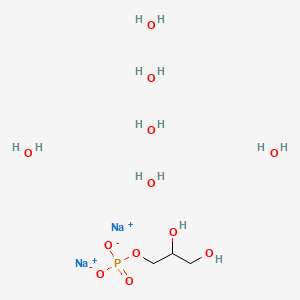
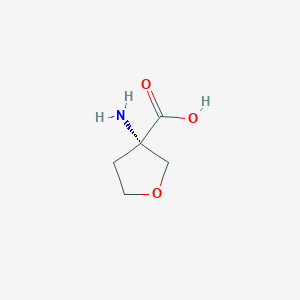
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

